2-Fluorobenzaldehyde dimethyl acetal
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(dimethoxymethyl)-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-11-9(12-2)7-5-3-4-6-8(7)10/h3-6,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRDHBIBFZLUJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465579 | |
| Record name | 1-(Dimethoxymethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90470-67-0 | |
| Record name | 1-(Dimethoxymethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 90470-67-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity Profiles and Transformative Applications of 2 Fluorobenzaldehyde Dimethyl Acetal in Organic Chemistry
Selective De-protection and Functional Group Interconversion of the Acetal (B89532) Moiety
The acetal group in 2-Fluorobenzaldehyde (B47322) dimethyl acetal serves as a protecting group for the aldehyde functionality. Its selective removal is a crucial step in many synthetic sequences, allowing for the unmasking of the aldehyde at the desired stage. The reactivity of the acetal is significantly influenced by the electron-withdrawing nature of the ortho-fluoro substituent.
Acid-Catalyzed Hydrolysis and Transacetalization Reactions
Acid-catalyzed hydrolysis is a standard method for the deprotection of acetals to regenerate the parent carbonyl compound. orgoreview.comorganicchemistrytutor.com The mechanism involves protonation of one of the oxygen atoms of the acetal, followed by the departure of an alcohol molecule to form an oxonium ion. Subsequent nucleophilic attack by water leads to the formation of a hemiacetal, which then collapses to the aldehyde and a second molecule of alcohol.
The general mechanism for the acid-catalyzed hydrolysis of an acetal is as follows:
Protonation of one of the acetal oxygen atoms by an acid catalyst.
Cleavage of a carbon-oxygen bond to form an alcohol and a resonance-stabilized carbocation (an oxonium ion).
Nucleophilic attack by water on the carbocation.
Deprotonation to form a hemiacetal.
Protonation of the remaining alkoxy group.
Elimination of a second molecule of alcohol to form the protonated aldehyde.
Deprotonation to yield the final aldehyde product.
Transacetalization is a related process where an acetal is reacted with a different alcohol or diol in the presence of an acid catalyst to form a new acetal. This reaction is driven by using a large excess of the new alcohol or by removing the original alcohol from the reaction mixture.
Table 1: Comparison of General Conditions for Acid-Catalyzed Acetal Hydrolysis
| Catalyst | Solvent | Temperature | Generality |
| HCl, H2SO4 | Water, THF/Water | Room Temp. to Reflux | Broad applicability |
| p-Toluenesulfonic acid | Acetone (B3395972), Water | Room Temp. to Reflux | Commonly used |
| Amberlyst-15 | Acetone, Methanol (B129727) | Room Temp. | Solid acid catalyst, easy removal |
Mild and Chemoselective Acetal Cleavage Methods
While strong acids are effective for acetal cleavage, they are often incompatible with sensitive functional groups elsewhere in the molecule. This has led to the development of milder and more chemoselective methods for acetal deprotection. organic-chemistry.org These methods are particularly important when dealing with complex molecules where functional group tolerance is paramount.
Several reagents and conditions have been developed for the mild cleavage of acetals, including:
Lewis Acids: Catalysts such as TiCl4, ZnCl2, and Sc(OTf)3 can promote acetal hydrolysis under non-aqueous or mildly aqueous conditions.
Iodine-based Reagents: Molecular iodine in acetone has been reported as a highly efficient and chemoselective catalyst for the deprotection of acetals and ketals under neutral conditions. organic-chemistry.orgacs.org This method is notable for its mildness and tolerance of various functional groups.
Electrochemical Methods: Anodic oxidation can be a very mild method for cleaving acetals.
Enzymatic Hydrolysis: In specific cases, enzymes can be used for the highly selective hydrolysis of acetals.
The choice of deprotection method for 2-Fluorobenzaldehyde dimethyl acetal would depend on the specific synthetic context and the presence of other functional groups in the molecule. The electronic properties conferred by the fluorine atom may require optimization of reaction conditions to achieve efficient and selective cleavage.
Table 2: Selected Mild and Chemoselective Acetal Deprotection Methods
| Reagent/Method | Conditions | Key Features |
| I2 in Acetone | Room Temperature | Neutral, fast, and highly chemoselective organic-chemistry.orgacs.org |
| Cerium(III) chloride | Acetonitrile/Water | Mild and efficient |
| Bismuth(III) nitrate | Methylene (B1212753) Chloride | Effective for various acetals |
| Montmorillonite K-10 | Dichloromethane | Solid acid catalyst, mild conditions |
This compound as a Versatile Building Block in Complex Synthesis
Beyond its role as a protected aldehyde, this compound is a valuable building block for the construction of more complex molecular architectures. The acetal functionality can be directly involved in carbon-carbon bond-forming reactions, or it can be a precursor to other reactive intermediates.
Carbon-Carbon Bond Forming Reactions Involving Acetal Electrophiles
Under certain conditions, the acetal carbon can act as an electrophile, reacting with nucleophiles to form new carbon-carbon bonds. This reactivity is typically unlocked by the use of a Lewis acid, which coordinates to one of the oxygen atoms and facilitates the departure of an alkoxide group, generating an oxocarbenium ion. This highly electrophilic intermediate is then trapped by a nucleophile.
Common nucleophiles used in these reactions include:
Silyl enol ethers (Mukaiyama aldol (B89426) reaction)
Allylsilanes and allylstannanes
Grignard reagents
Organolithium reagents
The presence of the 2-fluoro substituent in this compound would be expected to influence the stability and reactivity of the intermediate oxocarbenium ion. The electron-withdrawing nature of fluorine would destabilize the positive charge, potentially making the acetal less reactive towards nucleophilic attack compared to its non-fluorinated counterpart. However, this effect might be counteracted by the ability of the fluorine to participate in through-space interactions.
While direct coupling reactions involving the acetal carbon are less common, this compound can be a precursor to organometallic reagents that participate in a wide range of coupling reactions. For instance, the aromatic ring can be further functionalized, for example, through lithiation directed by the acetal group, followed by reaction with an electrophile.
More commonly, the aldehyde is first regenerated from the acetal and then converted into a species suitable for coupling reactions. For example, the aldehyde can be converted to a triflate or a halide, which can then participate in palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, or Heck reactions. The fluorine atom at the ortho position can have a significant impact on the outcome of these coupling reactions, influencing reaction rates and selectivities due to both steric and electronic effects.
Integration into Heterocyclic Ring Systems
The incorporation of fluorine atoms into heterocyclic frameworks is a crucial strategy in medicinal chemistry and materials science, as it can significantly alter the physicochemical and pharmacological properties of molecules. nih.govresearchgate.net Properties such as metabolic stability, lipophilicity, and binding affinity can be favorably modulated by the judicious placement of fluorine. nih.gov this compound serves as a valuable and stable precursor to 2-fluorobenzaldehyde, a key building block for accessing these important fluorinated heterocycles.
The dimethyl acetal group in this compound functions as a latent aldehyde. Under acidic conditions, it can be readily hydrolyzed to release the highly reactive 2-fluorobenzaldehyde, which can then be trapped in situ to participate in cyclization reactions. This strategy allows for the controlled generation of the aldehyde, which is essential for constructing complex heterocyclic systems.
One common approach involves the condensation of the aldehyde with a molecule containing an active methylene group and a nucleophilic group, leading to a cascade reaction that forms the heterocyclic ring. The fluorine atom on the aromatic ring remains intact throughout this process and becomes an integral part of the final heterocyclic structure. The presence of the fluorine substituent can influence the electronic properties of the resulting heterocycle, which is a desirable feature in drug design. nih.govresearchgate.net
Table 1: Examples of Heterocyclic Cores Synthesized from Benzaldehyde (B42025) Derivatives
| Reactant A | Reactant B | Resulting Heterocyclic Core |
| 2-Fluorobenzaldehyde (from acetal) | Ethyl acetoacetate (B1235776) & Hydrazine | Pyrazole |
| 2-Fluorobenzaldehyde (from acetal) | β-Ketonitrile & Amine | Dihydropyridine |
| 2-Fluorobenzaldehyde (from acetal) | 2-Aminopyridine & Nitroketene Acetal | Dihydropyridine nih.gov |
| 2-Fluorobenzaldehyde (from acetal) | Toluene & Benzal chloride (hydrolysis) | Benzofuran (via subsequent steps) ncert.nic.in |
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, thereby enhancing pot, atom, and step economy. nih.gov this compound can serve as a key component in MCRs, where it acts as an equivalent of 2-fluorobenzaldehyde.
In a typical MCR, the reaction is initiated under conditions that facilitate the hydrolysis of the acetal to the aldehyde. The freshly generated aldehyde then enters the catalytic cycle. For instance, in a reaction analogous to the Knoevenagel condensation, the aldehyde can react with a C-H acidic compound and another nucleophile in a one-pot synthesis. mdpi.com A plausible mechanism involves the initial formation of a Knoevenagel adduct between the 2-fluorobenzaldehyde and an active methylene compound. This intermediate, activated by the electron-withdrawing groups, can then undergo a Michael addition with a third component, followed by intramolecular cyclization and dehydration to yield a highly substituted, fluorinated heterocycle. nih.govmdpi.com The efficiency and convergence of MCRs make them highly attractive for generating libraries of structurally diverse fluorinated compounds for biological screening. researchgate.net
Table 2: Hypothetical Three-Component Reaction Components
| Component 1 | Component 2 | Component 3 |
| This compound | Malononitrile | Morpholine |
| This compound | Ethyl Cyanoacetate | Piperidine |
| This compound | Dimedone | Ammonium Acetate |
Strategic Application of Acetal Protection in Multi-Step Organic Transformations
In multi-step organic synthesis, the chemoselective transformation of a single functional group within a multifunctional molecule is a common challenge. Acetal groups are excellent protecting groups for aldehydes and ketones due to their stability in neutral to strongly basic and nucleophilic environments. libretexts.org They are, however, easily removed under acidic conditions, making them ideal for strategic protection and deprotection sequences. libretexts.orgorganic-chemistry.org
The use of this compound exemplifies this strategy. The acetal functionality effectively masks the reactive aldehyde group, preventing it from undergoing undesired reactions with strong nucleophiles such as Grignard reagents or organolithium compounds, or with reducing agents like lithium aluminum hydride. libretexts.org This allows for chemical modifications to be performed on other parts of the molecule. For example, if a molecule contains both the protected 2-fluorobenzaldehyde moiety and an ester group, the ester can be selectively targeted by a Grignard reagent without affecting the acetal. libretexts.org
Once the desired transformation is complete, the aldehyde can be regenerated by simple acid-catalyzed hydrolysis. ncert.nic.inorganic-chemistry.org This protection-transformation-deprotection sequence is a fundamental tactic in the synthesis of complex organic molecules, enabling chemists to control the reactivity of different functional groups with precision. batistalab.com
Table 3: Protection and Deprotection Conditions for Dimethyl Acetals
| Transformation | Reagents/Conditions | Stability | Reference |
| Protection (Aldehyde to Acetal) | Methanol, Acid Catalyst (e.g., HCl), Water Removal | - | ncert.nic.inorganic-chemistry.org |
| Stable Under | Basic conditions, Nucleophiles (e.g., Grignard reagents), Hydride Reductions | High | libretexts.orgorganic-chemistry.org |
| Deprotection (Acetal to Aldehyde) | Aqueous Acid (e.g., H₃O⁺), Acetone with Catalyst | Low | libretexts.orgorganic-chemistry.org |
Spectroscopic Characterization and Structural Analysis of 2 Fluorobenzaldehyde Dimethyl Acetal Compounds
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 2-Fluorobenzaldehyde (B47322) dimethyl acetal (B89532), both one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques provide unambiguous evidence for its constitution.
The ¹H NMR spectrum of 2-Fluorobenzaldehyde dimethyl acetal is characterized by distinct signals corresponding to the aromatic protons, the acetal proton, and the methoxy (B1213986) protons. The chemical shifts are influenced by the electronic effects of the fluorine substituent and the dimethyl acetal group. Based on data from analogous substituted benzaldehyde (B42025) dimethyl acetals, the expected chemical shifts can be predicted. researchgate.net
The acetal proton (-CH(OCH₃)₂) typically appears as a singlet significantly upfield from the corresponding aldehyde proton, generally in the range of 5.4-5.8 ppm. The two methoxy groups (-OCH₃) are expected to be chemically equivalent and thus produce a sharp singlet at approximately 3.3-3.4 ppm, integrating to six protons. researchgate.netchemicalbook.com The aromatic region will show a complex multiplet pattern for the four protons on the benzene (B151609) ring, influenced by both fluorine-proton and proton-proton coupling.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The acetal carbon (-CH(OCH₃)₂) is expected to resonate around 101-103 ppm. The methoxy carbons typically appear around 52-55 ppm. chemicalbook.com The aromatic carbons exhibit shifts influenced by the fluorine substituent. The carbon directly bonded to the fluorine (C-2) will show a large one-bond carbon-fluorine coupling constant (¹JCF) and is expected to be the most downfield of the aromatic carbons, likely in the range of 158-162 ppm. The other aromatic carbons will appear in the typical 115-140 ppm range, with their precise shifts and C-F coupling constants (²JCF, ³JCF, ⁴JCF) providing definitive assignment. chemicalbook.comopenstax.org
Interactive Data Table: Predicted NMR Assignments for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key Couplings |
| Acetal CH | ~ 5.7 (s, 1H) | ~ 102 | |
| Methoxy CH₃ | ~ 3.3 (s, 6H) | ~ 53 | |
| Aromatic C-H (C3-C6) | ~ 7.0 - 7.6 (m, 4H) | ~ 115 - 135 | JHH, JHF |
| Aromatic C-F (C2) | - | ~ 160 | ¹JCF |
| Aromatic C-CH (C1) | - | ~ 130 | ²JCF |
To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. huji.ac.il
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between scalar coupled protons. libretexts.org For this compound, this technique would be crucial for assigning the adjacent protons within the aromatic ring by tracing the network of cross-peaks. No cross-peak would be observed for the acetal or methoxy protons, as they are singlets with no proton neighbors to couple with.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. epfl.ch The HSQC spectrum would show a cross-peak connecting the acetal proton signal (~5.7 ppm) to the acetal carbon signal (~102 ppm) and another cross-peak linking the methoxy proton signal (~3.3 ppm) to the methoxy carbon signal (~53 ppm). It would also correlate each aromatic proton to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations would be expected from the acetal proton to the C-1 and C-2 aromatic carbons. The methoxy protons would show a correlation to the acetal carbon. These correlations provide unequivocal proof of the molecular structure.
While this compound is an achiral molecule, its acetal carbon is a prochiral center. The two methoxy groups are enantiotopic. In a standard achiral solvent like CDCl₃, these groups are chemically and magnetically equivalent, resulting in a single sharp singlet in both the ¹H and ¹³C NMR spectra.
However, in the presence of a chiral solvating agent or a chiral derivatizing agent, a chiral environment is created around the solute molecule. bath.ac.uk This interaction can induce magnetic non-equivalence between the enantiotopic methoxy groups, causing them to appear as two distinct signals in the NMR spectrum. frontiersin.org This phenomenon, known as chiral discrimination, allows for the study of prochiral centers. The magnitude of the chemical shift difference between the now diastereotopic methoxy signals can provide information about the nature and strength of the interaction with the chiral auxiliary.
Vibrational Spectroscopy (Infrared)
Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a fingerprint based on its functional groups. The IR spectrum of this compound is expected to show several characteristic absorption bands.
The most prominent features would be the strong C-O stretching vibrations of the acetal group, which typically appear in the region of 1050-1200 cm⁻¹. nist.gov The aromatic C-F stretch gives rise to a strong band, usually between 1200 and 1270 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. chemicalbook.com The sp³ C-H stretching of the methoxy groups and the acetal C-H will be visible just below 3000 cm⁻¹, while the aromatic sp² C-H stretches appear just above 3000 cm⁻¹. The absence of a strong C=O stretching band around 1700 cm⁻¹ confirms the conversion of the aldehyde to the acetal. chemicalbook.com
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-F Stretch | 1200 - 1270 | Strong |
| Acetal C-O Stretch | 1050 - 1200 | Strong |
| Aromatic C-H Bending | 750 - 850 | Strong |
Mass Spectrometry Techniques (MS, HRMS) for Molecular Fingerprinting
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Weight: 170.18 g/mol ), the molecular ion peak ([M]⁺) at m/z 170 would be expected in the electron ionization (EI) mass spectrum, although it may be weak due to the lability of the acetal group. calpaclab.comnist.gov
The fragmentation of acetals is well-characterized. The most significant fragmentation pathway involves the loss of a methoxy radical (•OCH₃) to form a highly stable oxonium ion. This would result in a base peak or a very intense peak at m/z 139 ([M-31]⁺). nist.gov Another common fragmentation is the loss of methanol (B129727) (CH₃OH) to give a peak at m/z 138 ([M-32]⁺). Further fragmentation of the fluorophenyl ring could lead to ions at m/z 109, corresponding to the fluorotropylium ion, and m/z 95, from the loss of the CHO group from the parent aldehyde fragment. nist.govresearchgate.net
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, confirming the elemental composition C₉H₁₁FO₂.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value (predicted) | Proposed Fragment Ion | Formula |
| 170 | [M]⁺ | [C₉H₁₁FO₂]⁺ |
| 139 | [M - •OCH₃]⁺ | [C₈H₈FO]⁺ |
| 138 | [M - CH₃OH]⁺ | [C₈H₇FO]⁺• |
| 109 | [C₇H₅F]⁺ | [C₇H₅F]⁺ |
| 95 | [C₆H₄F]⁺ | [C₆H₄F]⁺ |
Electronic Spectroscopy (UV-Vis) and Other Advanced Spectroscopic Methods
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the fluorinated benzene ring. The acetal group itself does not absorb significantly in the 200-800 nm range. The spectrum is expected to be similar to that of fluorobenzene (B45895), showing characteristic absorptions for the π → π* transitions of the aromatic system. science-softcon.de Typically, two main absorption bands are expected: a strong band (the E2-band) around 200-220 nm and a weaker, fine-structured band (the B-band) around 250-270 nm. The presence of the dimethoxymethyl substituent may cause a slight red shift (bathochromic shift) of these absorption maxima compared to fluorobenzene itself.
Mechanistic Insights and Computational Studies on 2 Fluorobenzaldehyde Dimethyl Acetal Chemistry
Reaction Mechanism Elucidation for Acetal (B89532) Formation and Reactivity
The formation of 2-Fluorobenzaldehyde (B47322) Dimethyl Acetal from 2-Fluorobenzaldehyde and methanol (B129727) is a classic example of an acid-catalyzed nucleophilic addition to a carbonyl group. The mechanism is a reversible, multi-step process. semanticscholar.org The generally accepted pathway proceeds through the formation of a hemiacetal intermediate. semanticscholar.orgias.ac.in
The key steps in the acid-catalyzed formation mechanism are as follows:
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen atom of 2-fluorobenzaldehyde by an acid catalyst (H⁺). This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. ias.ac.innih.gov
First Nucleophilic Attack : A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a protonated tetrahedral intermediate. ias.ac.in
Deprotonation to form Hemiacetal : A base (such as another methanol molecule or the conjugate base of the catalyst) removes the proton from the newly added methoxy (B1213986) group, yielding a neutral hemiacetal intermediate. ias.ac.in This intermediate is typically unstable and exists in equilibrium with the starting materials.
Protonation of the Hydroxyl Group : The hydroxyl group of the hemiacetal is protonated by the acid catalyst. This converts the hydroxyl group into a good leaving group (water). semanticscholar.orgias.ac.in
Elimination of Water : The lone pair of electrons on the adjacent methoxy group assists in the departure of the water molecule, leading to the formation of a resonance-stabilized oxonium ion. acs.orgresearchgate.net
Second Nucleophilic Attack : A second molecule of methanol attacks the electrophilic carbon of the oxonium ion. ias.ac.in
Final Deprotonation : The resulting protonated acetal is deprotonated, yielding the final product, 2-Fluorobenzaldehyde Dimethyl Acetal, and regenerating the acid catalyst. ias.ac.inmalayajournal.org
The reactivity of the acetal is dominated by its hydrolysis back to the aldehyde and alcohol under acidic conditions, which is essentially the reverse of the formation mechanism. The presence of the electron-withdrawing fluorine atom at the ortho position is expected to influence the reaction rates by affecting the stability of the intermediates. Studies on substituted benzaldehyde (B42025) acetals show that electron-withdrawing groups can increase the rate of hydrolysis. researchgate.netnih.gov
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations provide profound insights into the electronic structure, stability, and reactivity of molecules like this compound. These computational methods allow for the detailed examination of properties that are often difficult to measure experimentally.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties and reaction mechanisms of chemical systems. scispace.com While specific DFT studies on this compound are not prevalent, valuable insights can be drawn from computational analyses of closely related structures, such as 2-chlorobenzaldehyde (B119727). ias.ac.in
A computational study on the acetalization of 2-chlorobenzaldehyde using the ab initio method provides a strong model for the 2-fluoro analogue. The calculations reveal that the reaction mechanism proceeds through two main stages: the formation of the hemiacetal and its subsequent conversion to the acetal. A key finding from this study is the relative instability of the hemiacetal intermediate. The calculated formation energy of the hemiacetal is significantly higher than that of both the initial substrate (2-chlorobenzaldehyde) and the final acetal product, highlighting its transient nature. ias.ac.inscispace.com This high energy confirms that the hemiacetal is a labile species that readily converts to other compounds. ias.ac.in
The energy profile for the acetalization of this analogue demonstrates how computational methods can quantify the stability of intermediates and products, which is crucial for understanding the reaction dynamics.
| Compound | Species Type | Relative Formation Energy (kJ/mol) |
|---|---|---|
| 2-Chlorobenzaldehyde | Substrate | 0 |
| 2-Chlorobenzaldehyde Hemiacetal | Intermediate | 536.85 |
| 2-Chlorobenzaldehyde Dimethyl Acetal | Product | 20.92 |
Data adapted from a computational study on 2-chlorobenzaldehyde, a close analogue of 2-fluorobenzaldehyde. ias.ac.inscispace.com
Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of molecules. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org
For substituted benzaldehydes, DFT calculations are used to determine the energies and distributions of these frontier orbitals. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity. malayajournal.org In a molecule like 2-fluorobenzaldehyde, the HOMO is typically associated with the electron-rich aromatic ring, while the LUMO is localized on the electron-accepting aldehyde group. malayajournal.org The electron-withdrawing nature of the fluorine atom influences the energies of these orbitals.
Conformational analysis is crucial for ortho-substituted benzaldehydes due to potential steric and electronic interactions between the aldehyde group and the substituent. The aldehyde group can exist in two primary planar conformations relative to the ortho-substituent: s-cis (O-trans), where the carbonyl oxygen is distal to the substituent, and s-trans (O-cis), where it is proximal. Studies using dipole moment measurements on o-substituted benzaldehydes, including 2-fluorobenzaldehyde, indicate that the conformational preference is influenced by the nature of the substituent. ias.ac.in These calculations help determine the most stable geometric arrangement of the molecule, which is essential for accurately modeling its reactivity.
| Concept | Description | Significance |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. | Represents the ability to donate electrons; associated with nucleophilicity. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost molecular orbital without electrons. | Represents the ability to accept electrons; associated with electrophilicity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
Theoretical Predictions in Catalyst Design and Substrate Reactivity
Computational chemistry is a pivotal tool in modern catalyst design, enabling the a priori prediction of catalyst performance and reaction outcomes. nih.govmdpi.com By modeling the reaction pathways, transition states, and intermediates, researchers can screen potential catalysts and reaction conditions virtually, thereby rationalizing and guiding experimental work.
In the context of 2-fluorobenzaldehyde acetalization, theoretical calculations can predict how different acid catalysts would perform. By modeling the protonation step and the stability of the subsequent intermediates with various catalysts, one can estimate the activation energies and reaction rates. This allows for the rational design of more efficient catalysts with higher activity and selectivity. mdpi.com
Furthermore, computational studies provide clear predictions about substrate reactivity. As shown in the analysis of the 2-chlorobenzaldehyde acetalization, the calculated high formation energy of the hemiacetal intermediate directly predicts its instability and transient nature. scispace.com This theoretical result explains why hemiacetals are rarely isolated in these reactions and act only as fleeting intermediates. Applying this to 2-fluorobenzaldehyde, the electron-withdrawing fluorine atom is expected to influence the charge distribution and stability of the intermediates. Computational studies on various substituted benzaldehydes confirm that substituent electronic effects have a predictable impact on reaction thermodynamics and kinetics. nih.gov These theoretical predictions are invaluable for understanding how structural modifications to the substrate will affect the course and efficiency of the reaction.
Emerging Research Avenues and Future Perspectives for 2 Fluorobenzaldehyde Dimethyl Acetal in Chemical Science
Innovations in Green Chemistry Protocols for Acetal (B89532) Synthesis and Utilization
Traditional methods for synthesizing acetals often rely on strong mineral acids and stoichiometric reagents, which can generate significant chemical waste. rsc.org In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient protocols. These innovations aim to reduce waste, improve energy efficiency, and utilize safer, often reusable, catalysts. ymerdigital.com
One promising approach involves the use of heterogeneous catalysts, such as solid acids, which can be easily separated from the reaction mixture and reused. acs.org For instance, mesoporous molecular sieves like Al-SBA-15 have been employed for the solvent-free synthesis of acetals, offering a clean and efficient alternative to traditional methods. researchgate.net Another green strategy is the development of photo-organocatalytic protocols. These methods use organic dyes, like Eosin Y or thioxanthenone, as photocatalysts under visible light, allowing for the acetalization of aldehydes under mild and neutral conditions, thus avoiding the need for harsh acids or transition metals. rsc.orgymerdigital.comorganic-chemistry.org
Table 1: Comparison of Catalytic Systems for Green Acetal Synthesis
| Catalyst Type | Example | Reaction Conditions | Advantages |
|---|---|---|---|
| Heterogeneous Solid Acid | Al-SBA-15 Molecular Sieve researchgate.net | Solvent-free | Reusable catalyst, reduced waste, simple workup acs.orgresearchgate.net |
| Photocatalyst (Organic Dye) | Eosin Y, Thioxanthenone rsc.orgymerdigital.com | Visible light, neutral pH | Metal-free, mild conditions, high yields rsc.orgymerdigital.com |
| Reusable Acid Catalyst | Perchloric acid on silica (B1680970) gel organic-chemistry.org | Solvent-free or alcohol solvent | Inexpensive, reusable, efficient for various substrates organic-chemistry.org |
Expanding the Scope of Synthetic Applications for Fluoroaryl Acetals
The presence of the fluorine atom and the dimethyl acetal group makes 2-fluorobenzaldehyde (B47322) dimethyl acetal a valuable precursor in organic synthesis. The acetal group serves as a protecting group for the aldehyde, which is stable under neutral or basic conditions, allowing for transformations on other parts of the molecule. masterorganicchemistry.com The carbon-fluorine bond, one of the strongest in organic chemistry, imparts unique properties to the molecule and can be a site for specific chemical reactions. nih.govwikipedia.org
Emerging research focuses on leveraging the C-F bond in cross-coupling reactions. While traditionally challenging to activate, recent advances in catalysis have enabled the use of fluoroaromatic compounds in reactions that form new carbon-carbon or carbon-heteroatom bonds. For example, nickel-catalyzed cross-coupling reactions of 2-fluorobenzofurans with arylboronic acids have been developed, demonstrating the potential for C-F bond activation under mild conditions. beilstein-journals.orgnih.gov Similarly, acid-mediated C-F/C-H cross-coupling reactions provide a transition-metal-free pathway to construct biaryl compounds. rsc.org These methodologies could be extended to fluoroaryl acetals like 2-fluorobenzaldehyde dimethyl acetal, allowing for the synthesis of complex molecular architectures.
The acetal itself can be a precursor for other functional groups. For instance, trifluoromethylated imines and related acetals are powerful building blocks for synthesizing biologically active nitrogen-containing molecules and heterocycles. nih.gov Research into similar transformations for this compound could yield novel compounds for pharmaceutical and agrochemical applications. numberanalytics.comguidechem.com
Table 2: Potential Synthetic Transformations for this compound
| Reaction Type | Reagents/Catalysts | Potential Product Class |
|---|---|---|
| C-F Bond Cross-Coupling | Nickel catalysts, Arylboronic acids beilstein-journals.orgnih.gov | 2-Arylbenzaldehyde derivatives |
| Acid-Mediated C-F/C-H Coupling | Lewis acids (e.g., AlCl₃), Arenes rsc.org | Biaryl aldehyde derivatives |
| Palladium-Catalyzed C-O Coupling | Palladium catalysts, Alcohols nih.gov | Fluoroalkoxy benzaldehyde (B42025) derivatives |
| Nucleophilic Aromatic Substitution | Strong nucleophiles | Substituted benzaldehyde derivatives |
Development of Advanced Materials and Functional Molecules from Acetal Precursors
Organofluorine compounds are integral to materials science due to the unique properties conferred by the carbon-fluorine bond, such as high thermal stability, chemical resistance, and specific electronic characteristics. nih.govnumberanalytics.com this compound serves as a valuable precursor for creating advanced materials and functional molecules.
The fluoroaryl moiety is a key component in the development of fluoropolymers, which are known for their exceptional durability and resistance. nih.govresearchgate.net By incorporating 2-fluorobenzaldehyde (derived from its acetal) into polymer chains, new materials with tailored properties could be designed. For example, polyoxymethylene (POM), also known as acetal polymer, is an engineering plastic noted for its high stiffness, low friction, and excellent dimensional stability. mcam.comyoutube.com Introducing fluorine into such polymer backbones could further enhance their thermal and chemical resistance.
Furthermore, the electronic properties of fluorinated aromatic rings are of great interest in the field of organic electronics. researchgate.net The strong electron-withdrawing nature of fluorine can influence the energy levels of π-conjugated systems, making them suitable for applications in organic solar cells, light-emitting diodes (OLEDs), and thin-film transistors. researchgate.netrsc.org The this compound can be used to build larger, functional π-conjugated molecules where the fluorine atom helps to fine-tune the electronic and packing properties of the resulting material. rsc.org These structure-property relationships are crucial for designing next-generation organic electronic devices.
Table 3: Potential Applications in Materials Science
| Material Class | Role of this compound | Potential Properties/Applications |
|---|---|---|
| Fluoropolymers | As a monomer or precursor to a monomer nih.govresearchgate.net | Enhanced thermal stability, chemical resistance, low surface energy nih.govrsc.org |
| Organic Electronics | Building block for π-conjugated systems researchgate.net | Tunable electronic properties for solar cells, OLEDs researchgate.net |
| Liquid Crystals | Precursor for fluorinated mesogens | Altered phase behavior and electro-optical properties |
| Functional Dyes | Synthetic intermediate guidechem.com | Improved stability and specific photophysical properties |
Q & A
Basic Question: How is 2-Fluorobenzaldehyde dimethyl acetal synthesized, and what are the critical parameters for optimizing yield?
Answer:
The synthesis typically involves acetalization of 2-fluorobenzaldehyde with methanol under acidic catalysis. Key parameters include:
- Catalyst choice : Protonic acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., BF₃·OEt₂) influence reaction kinetics and side-product formation .
- Solvent selection : Anhydrous conditions are critical to avoid hydrolysis of the acetal. Polar aprotic solvents (e.g., DCM) enhance reactivity .
- Stoichiometry : Excess methanol drives equilibrium toward acetal formation. A molar ratio of 1:3 (aldehyde:methanol) is common .
- Temperature : Moderate heating (40–60°C) balances reaction rate and byproduct suppression .
Basic Question: What are the key spectroscopic characteristics of this compound for structural confirmation?
Answer:
- ¹H NMR :
- Acetal protons (OCH₂O) appear as two distinct singlets (~δ 3.3–3.5 ppm) due to restricted rotation .
- Aromatic protons show splitting patterns from ortho-fluorine coupling (J ~8–10 Hz) .
- ¹³C NMR :
- Acetal carbons resonate at ~δ 100–105 ppm.
- Fluorine-induced deshielding shifts the aldehyde-derived carbon (C-1) upfield compared to the parent aldehyde .
- IR : Strong C-O-C stretches (~1100 cm⁻¹) and absence of aldehyde C=O (~1700 cm⁻¹) confirm acetal formation .
Advanced Question: How can discrepancies in NMR data for this compound be resolved, particularly in stereoisomeric mixtures?
Answer:
Fluorine coupling complicates aromatic proton assignments. Methodological approaches include:
- Spin simulation : Tools like MestReNova or ACD/Labs simulate splitting patterns using coupling constants (JHF and *JHH) derived from model compounds (e.g., dihexyl acetal analogs) .
- Heteronuclear 2D NMR : HSQC and HMBC correlate ¹H-¹³C signals to resolve overlapping peaks .
- Dynamic NMR : Variable-temperature studies reveal conformational exchange in acetal protons, clarifying splitting patterns .
Advanced Question: What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?
Answer:
The electron-withdrawing fluorine atom activates the aromatic ring toward electrophilic substitution but deactivates the acetal moiety. Key considerations:
- Acetal stability : Fluorine’s inductive effect increases resistance to acid-catalyzed hydrolysis compared to non-fluorinated analogs .
- Regioselectivity : Fluorine directs nucleophiles to the para position in Friedel-Crafts alkylation, as shown in studies with fluorinated acetals .
- Solvent effects : Low-polarity solvents stabilize transition states in SN1-type mechanisms, while polar solvents favor SN2 pathways .
Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of vapors (potential respiratory irritant) .
- PPE : Nitrile gloves and safety goggles mitigate skin/eye contact risks .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .
- First aid : For eye exposure, rinse with water for ≥15 minutes; seek medical evaluation for persistent symptoms .
Advanced Question: How does this compound compare to non-fluorinated analogs in enzyme inhibition studies?
Answer:
Fluorine enhances binding affinity in enzyme active sites due to:
- Electrostatic effects : Fluorine’s high electronegativity creates dipole interactions with catalytic residues .
- Steric mimicry : The C-F bond (1.39 Å) approximates C-O (1.43 Å), allowing isosteric replacement in substrates .
- Metabolic stability : Fluorine reduces oxidative metabolism, extending in vivo half-life in pharmacokinetic studies .
Basic Question: What chromatographic methods are suitable for purity analysis of this compound?
Answer:
- GC-MS : Use a mid-polar column (e.g., DB-35MS) with temperature programming (50°C to 250°C at 10°C/min) to separate acetal from residual aldehyde .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm (aromatic absorption) achieve baseline separation. Mobile phase: acetonitrile/water (70:30) .
- TLC : Silica gel plates with ethyl acetate/hexane (1:4) visualize spots under UV (Rf ~0.5 for acetal) .
Advanced Question: How can computational modeling predict the reactivity of this compound in multi-step syntheses?
Answer:
- DFT calculations : Optimize transition states for acetal hydrolysis or electrophilic substitution using B3LYP/6-31G(d) basis sets .
- MD simulations : Analyze solvent effects on reaction pathways (e.g., solvation shells in methanol vs. THF) .
- QSPR models : Correlate substituent effects (e.g., fluorine position) with reaction rates using Hammett σ constants .
Basic Question: What are the documented applications of this compound in medicinal chemistry?
Answer:
- Prodrug synthesis : The acetal acts as a protecting group for aldehydes in pH-sensitive drug delivery systems .
- Fluorinated ligand design : Used to prepare kinase inhibitors targeting ATP-binding pockets (e.g., EGFR inhibitors) .
- Metabolic tracers : ¹⁸F-labeled analogs serve as PET imaging agents in oncology studies .
Advanced Question: How do contradictory reports on the stability of this compound under basic conditions arise, and how can they be reconciled?
Answer:
Discrepancies stem from:
- Trace impurities : Residual acid catalysts accelerate hydrolysis; rigorous purification (e.g., column chromatography) improves stability .
- Solvent polarity : In polar aprotic solvents (DMF), base-induced β-elimination dominates, while non-polar solvents (toluene) favor acetal retention .
- Isotope effects : Deuterated solvents (CD₃OD) slow hydrolysis kinetics, masking instability observed in protic media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
